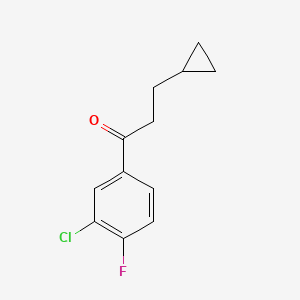
ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate is a chiral compound with the following structural formula:
CH3−C(CH3)2−C(H)(NH2)−COOCH2CH3
It contains an amino group, a carboxylic acid ester, and a bulky 2,3-dimethylphenyl group. The stereochemistry at the carbon bearing the amino group is (3S), indicating that the amino group is oriented in the (S) configuration.
Métodos De Preparación
Synthetic Routes: The synthesis of ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate involves several steps. One common approach is via the reductive amination of 2,3-dimethylbenzaldehyde with ethylamine. The reaction proceeds as follows:
Condensation: 2,3-dimethylbenzaldehyde reacts with ethylamine to form an imine intermediate.
Reductive Amination: The imine intermediate is reduced using a reducing agent (e.g., sodium borohydride) to yield the desired product.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.
Análisis De Reacciones Químicas
Reactions: Ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate can undergo various reactions, including:
Oxidation: Oxidation of the amino group to the corresponding oxime or nitro compound.
Reduction: Reduction of the carbonyl group to the alcohol.
Substitution: Nucleophilic substitution at the ester group.
Oxidation: Use mild oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Alkoxides (e.g., sodium ethoxide) can perform nucleophilic substitutions.
Aplicaciones Científicas De Investigación
Ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate finds applications in:
Medicinal Chemistry: It may serve as a precursor for designing pharmaceutical compounds.
Biological Studies: Researchers study its interactions with enzymes and receptors.
Industry: It could be used in the synthesis of other chiral molecules.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. For instance:
- In medicinal chemistry, it might act as a ligand for a specific receptor.
- In biological studies, it could modulate enzyme activity.
Comparación Con Compuestos Similares
Ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate is unique due to its chiral center and the bulky phenyl group. Similar compounds include other amino acid derivatives and esters.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-13(15)8-12(14)11-7-5-6-9(2)10(11)3/h5-7,12H,4,8,14H2,1-3H3/t12-/m0/s1 |
Clave InChI |
LXNFAYIYSPFJTL-LBPRGKRZSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C1=CC=CC(=C1C)C)N |
SMILES canónico |
CCOC(=O)CC(C1=CC=CC(=C1C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



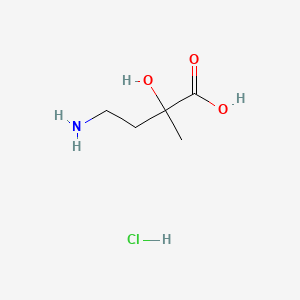
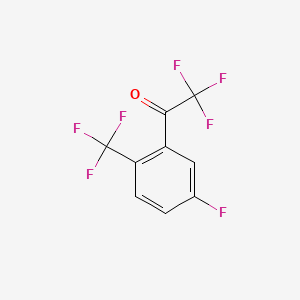
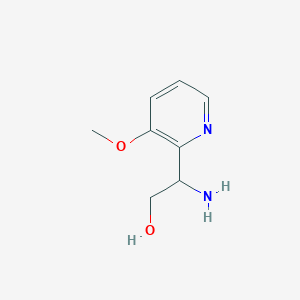


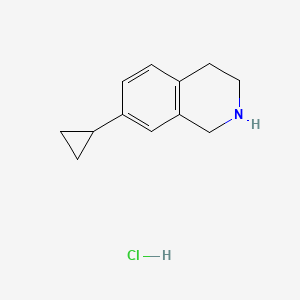
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
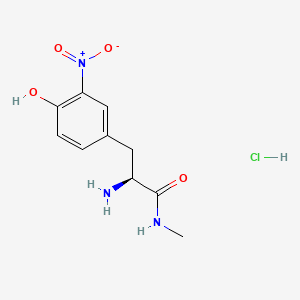
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)

![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)

